molecular formula C12H11N5O4 B3606923 4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide

4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide

Cat. No.: B3606923
M. Wt: 289.25 g/mol
InChI Key: FEXDLJJVPZFQLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide typically involves the following steps:

    Formation of 4-Nitropyrazole: The starting material, 4-nitropyrazole, is synthesized by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The 4-nitropyrazole is then acetylated using acetic anhydride to form 4-nitropyrazol-1-yl acetate.

    Amidation: The final step involves the reaction of 4-nitropyrazol-1-yl acetate with 4-aminobenzamide in the presence of a suitable catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-[[2-(4-Aminopyrazol-1-yl)acetyl]amino]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Aminobenzamide and 4-nitropyrazole.

Scientific Research Applications

4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can serve as a probe to study biological processes involving nitroaromatic compounds and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The acetyl and benzamide groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(3-Nitropyrazol-1-yl)acetyl]amino]benzamide: Similar structure but with the nitro group at a different position on the pyrazole ring.

    4-[[2-(4-Nitroimidazol-1-yl)acetyl]amino]benzamide: Contains an imidazole ring instead of a pyrazole ring.

    4-[[2-(4-Nitrothiazol-1-yl)acetyl]amino]benzamide: Contains a thiazole ring instead of a pyrazole ring.

Uniqueness

4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide is unique due to the specific positioning of the nitro group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct pharmacological and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c13-12(19)8-1-3-9(4-2-8)15-11(18)7-16-6-10(5-14-16)17(20)21/h1-6H,7H2,(H2,13,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXDLJJVPZFQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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